3-[(2-Chloro-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-[(2-Chloro-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidine ring, a chloro-acetyl group, and a tert-butyl ester group, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyrrolidine-1-carboxylic acid tert-butyl ester as the starting material.
Chloroacetyl Chloride Reaction: The pyrrolidine ring is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the chloro-acetyl group.
Methylation: The resulting compound is then methylated using methyl iodide and a base like potassium carbonate to introduce the methylamino group.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the chloro-acetyl group.
Substitution: Substitution reactions can occur at the pyrrolidine ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Different substituted pyrrolidines.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be used to study biological processes involving pyrrolidine derivatives. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific mechanism depends on the biological context and the type of reaction it undergoes. For example, in drug development, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Pyrrolidine-1-carboxylic acid tert-butyl ester: Lacks the chloro-acetyl and methylamino groups.
2-Chloro-N-methylacetamide: Contains the chloro-acetyl and methylamino groups but lacks the pyrrolidine ring.
N-Methyl-2-chloroacetamide: Similar to the above but with a different structure.
Uniqueness: The combination of the pyrrolidine ring with the chloro-acetyl and methylamino groups makes this compound unique, providing it with distinct chemical and biological properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of 3-[(2-Chloro-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester, highlighting its synthesis, reactions, applications, and uniqueness
Properties
IUPAC Name |
tert-butyl 3-[(2-chloroacetyl)-methylamino]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O3/c1-12(2,3)18-11(17)15-6-5-9(8-15)14(4)10(16)7-13/h9H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCMXCMQNSDGSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N(C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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